molecular formula C10H8O4 B6256275 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid CAS No. 123468-21-3

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Cat. No.: B6256275
CAS No.: 123468-21-3
M. Wt: 192.2
InChI Key:
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Description

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group, a ketone, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an acylating agent, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with an indene ring instead of a benzofuran ring.

    3-oxo-1,3-dihydro-2-benzofuran-1-yl phosphonate: Contains a phosphonate group instead of a carboxylic acid.

Uniqueness

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

123468-21-3

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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